2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo[4,3-b]pyridazine core structure is significant due to its role in various biochemical processes and its potential as a pharmacophore in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . This reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the stringent requirements of pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Iodine (I2) and DMSO are commonly used for oxidative functionalization.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biochemical pathways, such as those involved in cell proliferation and survival . The compound’s effects are mediated through its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core structure and have been studied for their potential as kinase inhibitors.
Bivalent triazolopyridazine-based inhibitors: Compounds like AZD5153, which also contain a triazolopyridazine core, have shown promise as bromodomain and extraterminal inhibitors.
Uniqueness
2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is unique due to its specific substitution pattern and the presence of the chlorophenoxy and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-23-15-7-6-12-18-19-13(21(12)20-15)8-17-14(22)9-24-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRHRKCTSAIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)COC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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